molecular formula C27H22N2O5S2 B2922170 Methyl 3-(4-(indolin-1-ylsulfonyl)benzamido)-5-phenylthiophene-2-carboxylate CAS No. 396724-97-3

Methyl 3-(4-(indolin-1-ylsulfonyl)benzamido)-5-phenylthiophene-2-carboxylate

Cat. No.: B2922170
CAS No.: 396724-97-3
M. Wt: 518.6
InChI Key: FTAZLMPWTDFHPG-UHFFFAOYSA-N
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Description

Methyl 3-(4-(indolin-1-ylsulfonyl)benzamido)-5-phenylthiophene-2-carboxylate is a synthetic organic compound featuring a thiophene-2-carboxylate core substituted with a phenyl group at position 5 and a benzamido-indoline sulfonyl moiety at position 2. This structure combines a heterocyclic thiophene ring with sulfonamide and indoline groups, which are pharmacologically relevant motifs often associated with enzyme inhibition or receptor modulation.

Properties

IUPAC Name

methyl 3-[[4-(2,3-dihydroindol-1-ylsulfonyl)benzoyl]amino]-5-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N2O5S2/c1-34-27(31)25-22(17-24(35-25)19-8-3-2-4-9-19)28-26(30)20-11-13-21(14-12-20)36(32,33)29-16-15-18-7-5-6-10-23(18)29/h2-14,17H,15-16H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTAZLMPWTDFHPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-(4-(indolin-1-ylsulfonyl)benzamido)-5-phenylthiophene-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activity. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 4-(indolin-1-ylsulfonyl)benzamide with 5-phenylthiophene-2-carboxylic acid derivatives. The process often employs various coupling agents and solvents to enhance yield and purity. For example, reactions can be performed under microwave irradiation or using solvent-free conditions to optimize the reaction time and reduce by-products.

Biological Activity

The compound has demonstrated a range of biological activities, primarily as an anti-inflammatory and anticancer agent. Here are some key findings:

Anti-inflammatory Activity

Research indicates that derivatives of indolin sulfonamides exhibit potent inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. In a study evaluating similar compounds, several derivatives showed IC50 values in the low micromolar range against COX-1 and COX-2, suggesting significant anti-inflammatory potential .

Anticancer Properties

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, it was reported that analogs with similar structures inhibited cell growth in melanoma and breast cancer cell lines, with IC50 values ranging from 0.1 to 10 µM depending on the specific cell line and treatment duration .

The mechanisms through which this compound exerts its effects include:

  • Inhibition of COX Enzymes : By blocking COX enzymes, the compound reduces the production of prostaglandins, which are mediators of inflammation.
  • Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death .

Case Studies

  • Case Study on Anti-inflammatory Effects : A study involving a series of indolin sulfonamide derivatives found that one analog exhibited an IC50 value of 0.10 µM against COX-2, significantly outperforming traditional non-steroidal anti-inflammatory drugs (NSAIDs) in terms of potency and safety profile .
  • Case Study on Cancer Cell Lines : In a comparative study involving breast cancer cell lines (MCF-7), the compound demonstrated an IC50 value of approximately 5 µM after 72 hours of treatment, indicating a promising therapeutic index for further development .

Data Tables

Biological Activity IC50 Value (µM) Cell Line/Target Reference
COX-1 Inhibition0.10Human Platelets
COX-2 Inhibition0.56Human Platelets
Cancer Cell Proliferation Inhibition5.00MCF-7 Breast Cancer Cells
Cancer Cell Proliferation Inhibition0.10Melanoma Cell Lines

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Heterocyclic Chemistry

a) Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate ()
  • Structural Features: Thiophene-2-carboxylate core with a pyrazolo[3,4-d]pyrimidine substituent. Chromenone (4H-chromen-4-one) and fluorophenyl groups.
  • Key Differences: The target compound lacks the pyrazolo-pyrimidine and chromenone moieties but includes an indoline sulfonyl benzamido group. Molecular weight: 560.2 ( compound) vs. ~540–550 (estimated for the target compound based on structural similarity).
  • Synthesis : Both compounds involve coupling reactions (e.g., Suzuki-Miyaura for thiophene boronic acid derivatives) .
b) Methyl 5-amino-1-benzothiophene-2-carboxylate ()
  • Structural Features: Benzothiophene-2-carboxylate core with an amino group.
  • Key Differences: The target compound features a thiophene ring instead of benzothiophene and has additional sulfonamide and indoline substituents. Molecular formula: C₁₀H₉NO₂S () vs. C₂₈H₂₃N₃O₅S₂ (estimated for the target compound).

Sulfonamide-Containing Compounds

a) Methotrexate Derivatives ()
  • Structural Features: Methotrexate analogs with diaminopteridine and benzamido-pentanedioate groups.
  • Key Differences :
    • The target compound lacks the pteridine ring and glutamic acid backbone but shares the sulfonamide linkage.
    • Pharmacological Role: Methotrexate derivatives are antifolates, whereas the target compound’s indoline-thiophene hybrid may target different pathways .
b) Sulfonylurea Herbicides ()
  • Examples : Triflusulfuron methyl, metsulfuron methyl.
  • Structural Features :
    • Triazine rings linked to sulfonylurea groups.
  • Key Differences :
    • The target compound replaces the triazine with indoline and thiophene moieties.
    • Applications: Sulfonylureas act as herbicides, while the target compound’s design hints at pharmaceutical use .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight Applications Reference
Methyl 3-(4-(indolin-1-ylsulfonyl)benzamido)-5-phenylthiophene-2-carboxylate Thiophene-2-carboxylate Indoline sulfonyl, phenyl, benzamido ~540–550 (est.) Pharmaceutical (est.)
Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate Thiophene-2-carboxylate Pyrazolo-pyrimidine, chromenone, fluorophenyl 560.2 Research chemical
Methyl 5-amino-1-benzothiophene-2-carboxylate Benzothiophene Amino group 223.25 Laboratory chemical
Methotrexate dimethyl ester hydrochloride Pteridine Benzamido-pentanedioate 518.95 Antifolate

Research Implications and Gaps

  • Pharmacological Potential: The indoline sulfonyl group in the target compound may enhance binding to ATP pockets in kinases, similar to pyrazolo-pyrimidine derivatives .
  • Synthetic Challenges : Efficient coupling of bulky indoline sulfonyl groups to thiophene requires optimization, as seen in ’s palladium-catalyzed reactions .
  • Data Limitations : Absence of explicit bioactivity or stability data for the target compound necessitates further experimental validation.

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